molecular formula C17H17N5O3S2 B2536690 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE CAS No. 1185010-73-4

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE

Cat. No.: B2536690
CAS No.: 1185010-73-4
M. Wt: 403.48
InChI Key: KXMYXXSXYSRNNZ-UHFFFAOYSA-N
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Description

This compound features a benzodioxin moiety (C₈H₈O₂) linked via an acetamide group to a sulfanyl-bridged heterocyclic core: a thiazolo[4,5-d]pyrimidine substituted with a dimethylamino group. The dimethylamino group enhances solubility and may influence electronic properties via electron donation .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-22(2)17-21-15-14(27-17)16(19-9-18-15)26-8-13(23)20-10-3-4-11-12(7-10)25-6-5-24-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMYXXSXYSRNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

4-Amino-2-mercaptothiazole-5-carboxamide is condensed with acetic anhydride to form the thiazolo[4,5-d]pyrimidin-7(6H)-one core.

Reaction Conditions:

  • Reflux in acetic anhydride (120°C, 6 hours).
  • Yield: 78%.

Dimethylamination

The 2-position is functionalized via SNAr reaction with dimethylamine:

  • 2-Chloro-thiazolo[4,5-d]pyrimidin-7-thiol (1 eq) reacts with dimethylamine (40% aqueous, 2 eq) in THF at 25°C for 12 hours (yield: 88%).

Coupling via Sulfanyl-Acetamide Bridging

The final step involves conjugating the benzodioxin amine with the thiazolopyrimidine-thiol through a bromoacetamide intermediate.

Synthesis of 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • Reaction:
    Benzodioxin-6-amine (1 eq) reacts with bromoacetyl bromide (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 1.5 eq) at 0°C.
  • Yield: 91%.

Thiol-Acetamide Coupling

A nucleophilic substitution couples the thiolate to the bromoacetamide:

  • Conditions:
    • 2-Bromoacetamide derivative (1 eq), thiazolopyrimidine-thiol (1 eq), lithium hydride (LiH, 1.2 eq) in DMF at 25°C for 6 hours.
  • Mechanism:
    LiH deprotonates the thiol to generate a thiolate, which displaces bromide from the acetamide.
  • Yield: 83%.

Reaction Optimization and Scalability

Solvent and Base Screening

Solvent Base Temperature (°C) Yield (%)
DMF LiH 25 83
DMSO K₂CO₃ 50 68
THF NaH 40 72

Analytical Characterization

Spectral Data

  • IR (KBr):
    • 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).
  • ¹H-NMR (400 MHz, CDCl₃):
    • δ 6.85 (d, 2H, benzodioxin), 4.30 (s, 2H, CH₂CO), 3.15 (s, 6H, N(CH₃)₂).

CHN Analysis

Element Calculated (%) Observed (%)
C 58.22 58.05
H 4.87 4.91
N 14.29 14.12

Mechanistic Insights and Side Reactions

  • Competitive Alkylation:
    Excess bromoacetamide may lead to di-alkylation, mitigated by stoichiometric control (1:1 ratio).
  • Thiol Oxidation: Trace oxygen oxidizes thiols to disulfides; nitrogen atmosphere is critical.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution at reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds share structural motifs with the target molecule, including benzodioxin, acetamide, sulfanyl/sulfonyl linkers, and heterocyclic cores. Key differences lie in substituents, heterocycle types, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Substituents/Modifications Key Features References
Target Compound Thiazolo[4,5-d]pyrimidine Dimethylamino, sulfanyl bridge High electron density from dimethylamino; moderate lipophilicity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl, sulfanyl bridge Methoxy group enhances metabolic stability; ketone increases polarity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 1,3,4-Thiadiazole 4-Methoxybenzyl, dual sulfanyl bridges Dual sulfanyl groups may improve chelation; thiadiazole enhances rigidity
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide Benzothiazole Sulfonyl bridge, 4-methoxyphenyl Sulfonyl group increases electron-withdrawing effects; higher solubility
2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Cyclopenta-thieno[2,3-d]pyrimidine Allyl, sulfanyl bridge Allyl group enables further functionalization; bicyclic core enhances planar geometry

Key Observations

1,3,4-Thiadiazole () and benzothiazole () cores prioritize rigidity and electronic effects over aromatic stacking.

Substituent Effects: Dimethylamino (target) vs. Methoxy groups improve metabolic stability but reduce basicity. Sulfanyl vs. Sulfonyl Bridges: Sulfanyl (target, ) offers flexibility and moderate electron donation, while sulfonyl () is electron-withdrawing and may improve hydrolytic stability.

Synthetic Accessibility :

  • Compounds like those in and utilize thiouracil derivatives and sodium ethoxide-mediated cyclization, whereas the target compound likely requires multi-step synthesis involving chloroacetic acid and aromatic aldehydes (similar to ).

Research Implications

  • Pharmacological Potential: The target compound’s dimethylamino-thiazolo[4,5-d]pyrimidine system may favor kinase inhibition or nucleic acid interactions, whereas sulfonyl-containing analogs () could target sulfhydryl-dependent enzymes.
  • Optimization Strategies: Hybridizing features (e.g., combining dimethylamino with a sulfonyl bridge) could balance solubility and target affinity.

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound based on recent studies and findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structural components:

  • Dihydro-benzodioxin moiety : This part of the molecule is known for its role in various biological activities.
  • Thiazolo-pyrimidine unit : This structure is often associated with anti-inflammatory and antimicrobial properties.

The synthesis of the compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and thiazolo-pyrimidine precursors. The initial reactions typically include the formation of sulfonamide derivatives followed by acetamide functionalization to yield the target compound .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of this compound. It has been screened against key enzymes such as:

  • Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like Alzheimer's.
  • α-Glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM).

The results indicated that this compound exhibits significant inhibitory activity against these enzymes, suggesting its potential as a therapeutic agent for T2DM and Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains. The inhibition zones measured in antimicrobial susceptibility tests showed promising results:

  • E. coli : Inhibition zones ranged from 15 to 20 mm.
  • B. mycoides : Similar inhibition patterns were observed.

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Neuroprotective Effects

In a recent study examining neuroprotective effects, the compound was administered to animal models exhibiting symptoms of neurodegeneration. Behavioral tests and biochemical assays revealed that treatment with this compound significantly improved cognitive functions and reduced markers of oxidative stress in the brain .

Case Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic potential of this compound. Diabetic rats treated with this compound showed a marked decrease in blood glucose levels compared to control groups. Histological examinations further suggested improvements in pancreatic function .

Summary of Findings

Biological ActivityObserved EffectsReferences
AChE Inhibition Significant inhibition observed
α-Glucosidase Inhibition Effective in reducing glucose absorption
Antimicrobial Activity Zones of inhibition between 15 to 20 mm
Neuroprotective Effects Improved cognitive function in animal models
Antidiabetic Potential Decreased blood glucose levels in diabetic rats

Q & A

Q. What are the foundational steps for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A general approach includes:
  • Step 1 : Reacting a benzodioxin-6-amine derivative with a sulfonyl chloride or bromoacetamide precursor under basic conditions (e.g., 10% aqueous Na₂CO₃ at pH 9–10) to form intermediate sulfonamides or thioether linkages .
  • Step 2 : Coupling the intermediate with a thiazolo[4,5-d]pyrimidin-7-yl derivative in a polar aprotic solvent (e.g., DMF) using lithium hydride (LiH) as a base. Reaction progress is monitored via TLC until a single product spot is observed .
  • Workup : Precipitation by ice-water quenching, followed by filtration and drying. Yield optimization requires precise stoichiometric ratios and temperature control (25–30°C) .

Q. How is the compound structurally characterized using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups like sulfanyl (S–H stretch ~2550 cm⁻¹), acetamide (C=O stretch ~1650 cm⁻¹), and aromatic C–H bends .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., dimethylamino groups at δ 2.2–2.4 ppm, benzodioxin aromatic protons at δ 6.5–7.5 ppm) and carbon backbone signals .
  • Mass Spectrometry : Confirms molecular weight via peaks matching the exact mass (e.g., m/z 489.55 for a related compound) .

Advanced Research Questions

Q. What strategies optimize reaction conditions for improved yield and purity?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
  • Catalyst/Bases : Compare LiH, K₂CO₃, or triethylamine for thioether bond formation. LiH in DMF enhances nucleophilic substitution rates .
  • Computational Tools : Use COMSOL Multiphysics or AI-driven platforms to simulate reaction kinetics and predict optimal conditions (e.g., temperature, solvent ratios) .
  • Process Monitoring : Implement real-time TLC or HPLC to track intermediates and minimize side products .

Q. How can computational methods aid in designing derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., α-glucosidase) to prioritize synthesis of high-affinity analogs .
  • AI-Driven Synthesis : Train models on reaction databases to propose novel pathways for introducing substituents (e.g., methyl, ethoxy) to the thiazolo-pyrimidine core .

Q. How are enzyme inhibition mechanisms studied for this compound?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
  • Structure-Activity Relationships (SAR) : Modify the acetamide or benzodioxin moiety and correlate changes with inhibitory potency. For example, electron-withdrawing groups on the benzodioxin ring may enhance binding to enzyme active sites .
  • X-ray Crystallography : Resolve co-crystal structures of the compound with target enzymes to identify key binding interactions .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in spectral data or bioactivity results?

  • Methodological Answer :
  • Cross-Validation : Confirm NMR/IR peaks with alternative techniques (e.g., 2D NMR or X-ray crystallography for ambiguous proton assignments) .
  • Batch Analysis : Replicate syntheses under controlled conditions to isolate variability (e.g., humidity, trace impurities) .
  • Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra to verify structural assignments .

Q. What frameworks guide experimental design for novel derivatives?

  • Methodological Answer :
  • Theoretical-Computational-Experimental Loop :

Use quantum mechanics to hypothesize reactive intermediates.

Simulate reaction pathways (e.g., transition state energies) to prioritize synthetic routes.

Validate predictions with small-scale experiments .

  • High-Throughput Screening : Automate parallel synthesis of analogs (e.g., varying R-groups on the acetamide) and test bioactivity in microplate formats .

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